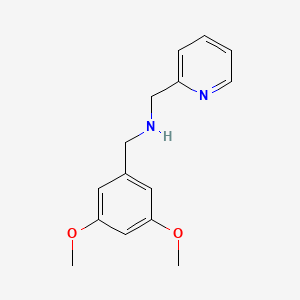![molecular formula C19H20N2O2 B5809389 N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5809389.png)
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide, also known as MBBA, is a synthetic compound that belongs to the family of benzoxazole derivatives. It has gained attention in the scientific community due to its potential applications in biomedical research.
Mécanisme D'action
The exact mechanism of action of N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide is not fully understood, but it is believed to act as a modulator of certain receptors in the brain. It has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and protein folding. It has also been found to bind to CB2 receptors, which are primarily found in immune cells and have been implicated in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide can modulate the activity of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has also been found to have anti-inflammatory and analgesic effects in animal models. These effects make it a promising candidate for the development of new drugs for the treatment of various neurological and immune-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide in lab experiments is its selectivity for certain receptors, which allows for more targeted studies of their physiological and biochemical effects. However, one limitation is that its exact mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments.
Orientations Futures
There are several potential future directions for research involving N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and depression. Another area of interest is its potential as an anti-inflammatory and analgesic agent for the treatment of chronic pain and inflammation. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential as a research tool for studying other receptors in the brain.
Méthodes De Synthèse
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide can be synthesized using a multistep reaction process. The first step involves the reaction of 5-methyl-2-aminobenzoxazole with 2-bromo-3-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate product is then reacted with butanoyl chloride to yield the final product, N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide.
Applications De Recherche Scientifique
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide has shown potential as a research tool in the fields of neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit selective binding to certain types of receptors in the brain, such as the sigma-1 receptor and the cannabinoid receptor type 2 (CB2). This selectivity makes it a valuable tool for studying the physiological and biochemical effects of these receptors.
Propriétés
IUPAC Name |
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-4-6-18(22)20-15-8-5-7-14(13(15)3)19-21-16-11-12(2)9-10-17(16)23-19/h5,7-11H,4,6H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFYHPADQHMVQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1C)C2=NC3=C(O2)C=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5809354.png)




![N-{3-[(4-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5809374.png)

![N'-(6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl)-2-furohydrazide](/img/structure/B5809399.png)

![5-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5809407.png)